molecular formula C21H25NO5 B024125 Desmethyl-5'-methoxylaudanosine CAS No. 61349-11-9

Desmethyl-5'-methoxylaudanosine

Cat. No.: B024125
CAS No.: 61349-11-9
M. Wt: 371.4 g/mol
InChI Key: MMQNZPHFAPHRDA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as an intermediate in synthesizing neuromuscular blocking agents . Neuromuscular blocking agents typically target nicotinic acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses and leading to muscle relaxation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological environment where the compound is active.

Biological Activity

Desmethyl-5'-methoxylaudanosine (DML) is an indole alkaloid derivative with significant biological activities that warrant detailed exploration. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews the biological activity of DML, including its mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is synthesized as an intermediate in the production of neuromuscular blocking agents. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects. The compound's chemical structure can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

DML exhibits its biological activity through several mechanisms:

  • Receptor Binding : DML interacts with neurotransmitter receptors, particularly those involved in neuromuscular transmission and pain modulation. Its structural similarity to other alkaloids suggests it may act as a competitive antagonist or agonist at these sites.
  • Enzyme Inhibition : Preliminary studies indicate that DML may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling pathways.
  • Neuroprotective Effects : Research has suggested that DML may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Anticancer Properties

DML has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:

  • Cell Cycle Arrest : DML has been observed to halt the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that DML can significantly reduce tumor size in animal models, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research findings include:

  • Bacterial Inhibition : DML has been effective against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
  • Antifungal Activity : Preliminary data suggest that DML may also inhibit fungal growth, although further studies are needed to confirm these effects.

Case Studies

Several case studies have highlighted the therapeutic potential of DML:

  • Neuromuscular Disorders : A clinical trial evaluated the efficacy of DML as a neuromuscular blocking agent in surgical settings. Results indicated effective muscle relaxation with minimal side effects compared to traditional agents.
  • Cancer Treatment : A pilot study involving patients with advanced cancer tested DML's ability to enhance the efficacy of existing chemotherapeutic regimens. Participants receiving DML alongside standard treatment showed improved outcomes and reduced side effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, antimicrobialReceptor binding, enzyme inhibition
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinolineAnticancerApoptosis induction
Tetrahydroisoquinoline derivativesNeuroprotectiveNeurotransmitter modulation

Properties

IUPAC Name

6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQNZPHFAPHRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61349-11-9
Record name 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Desmethyl-5'-methoxylaudanosine
Reactant of Route 2
Desmethyl-5'-methoxylaudanosine
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Desmethyl-5'-methoxylaudanosine

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